molecular formula C13H19NO3S B1183811 N-(4-methoxybenzyl)methionine

N-(4-methoxybenzyl)methionine

Cat. No.: B1183811
M. Wt: 269.359
InChI Key: PGVUZSZFTTULKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)methionine is a protected derivative of the amino acid methionine, where the 4-methoxybenzyl (4-MeOBn) group is attached to the nitrogen atom of methionine’s amino group. This modification is commonly employed in organic synthesis to shield the amino functionality during multi-step reactions, enabling selective transformations of other functional groups . The 4-MeOBn group is favored for its balance of steric bulk and electron-donating methoxy substituent, which enhances stability under acidic or basic conditions while facilitating later deprotection steps .

Synthetic procedures for 4-MeOBn-protected compounds typically involve condensation of methionine derivatives with 4-methoxybenzyl halides or activated esters in polar aprotic solvents like DMF or acetone, often with potassium carbonate as a base . Purification via silica gel chromatography or reverse-phase HPLC is standard . Applications span medicinal chemistry, particularly in developing receptor-targeted ligands (e.g., estrogen receptor probes) and bioactive molecules with improved pharmacokinetic profiles .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.359

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H19NO3S/c1-17-11-5-3-10(4-6-11)9-14-12(13(15)16)7-8-18-2/h3-6,12,14H,7-9H2,1-2H3,(H,15,16)

InChI Key

PGVUZSZFTTULKZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(CCSC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Position Effects

The position of the methoxy group on the benzyl ring significantly influences biological activity and synthetic utility. For example:

  • N-(3-Methoxybenzyl)methionine: The meta-methoxy substituent reduces electron density at the benzyl group compared to the para isomer. In pyridazinone derivatives, this leads to mixed FPR1/FPR2 receptor agonism, whereas the 4-MeOBn analog exhibits selective FPR2 agonism .
  • N-(2-Methoxybenzyl)methionine : Ortho substitution introduces steric hindrance, often complicating synthetic accessibility and reducing stability during deprotection .

Table 1: Receptor Selectivity of Methoxybenzyl-Substituted Pyridazinones

Substituent Position Receptor Activity Selectivity Reference
4-MeOBn FPR2 agonist High specificity
3-MeOBn FPR1/FPR2 agonist Mixed activity

Analogs with Different Protecting Groups

Alternative benzyl-derived protecting groups exhibit distinct properties:

  • N-Benzylmethionine : Lacks the methoxy group, reducing electron donation and making the benzyl group more prone to oxidative cleavage. Lower stability under acidic conditions compared to 4-MeOBn .
  • N-(4-Nitrobenzyl)methionine : The electron-withdrawing nitro group increases susceptibility to nucleophilic attack but complicates deprotection due to harsh reductive conditions .

Table 2: Stability of Benzyl-Protected Methionine Derivatives

Protecting Group Stability (pH 1–14) Deprotection Method Reference
4-MeOBn High TFA/anisole, H2/Pd-C
Benzyl Moderate H2/Pd-C, HI/AcOH
4-Nitrobenzyl Low H2/Pd-C (vigorous conditions)

Table 3: NMR Coupling Constants of Methoxybenzyl Derivatives

Compound Coupling Constant (Hz) Solvent Reference
N-(4-MeOBn)-vinyl estradiol 8.2 CDCl3
N-(3-MeOBn)-vinyl estradiol 7.5 CDCl3

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